2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide 2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9150062
InChI: InChI=1S/C24H25N5O3/c1-32-15-7-12-26-23(30)18-16-19-22(27-20-10-5-6-13-28(20)24(19)31)29(21(18)25)14-11-17-8-3-2-4-9-17/h2-6,8-10,13,16,25H,7,11-12,14-15H2,1H3,(H,26,30)
SMILES: COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4
Molecular Formula: C24H25N5O3
Molecular Weight: 431.5 g/mol

2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

CAS No.:

Cat. No.: VC9150062

Molecular Formula: C24H25N5O3

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide -

Specification

Molecular Formula C24H25N5O3
Molecular Weight 431.5 g/mol
IUPAC Name 6-imino-N-(3-methoxypropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C24H25N5O3/c1-32-15-7-12-26-23(30)18-16-19-22(27-20-10-5-6-13-28(20)24(19)31)29(21(18)25)14-11-17-8-3-2-4-9-17/h2-6,8-10,13,16,25H,7,11-12,14-15H2,1H3,(H,26,30)
Standard InChI Key JDTIUNBXRDWMNE-UHFFFAOYSA-N
SMILES COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4
Canonical SMILES COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4

Introduction

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions incorporating pyrimidine derivatives. A common approach includes:

  • Cyclization reactions to form the dipyridopyrimidine framework.

  • Functionalization using alkylation or acylation to introduce the methoxypropyl and phenylethyl groups .

Related Compounds

Several derivatives of dipyridopyrimidines have been synthesized for pharmaceutical research. These include compounds with similar cores but different substitutions, such as:

  • Ethyl 5-methyl-4-oxo derivatives, known for their biological activity .

  • Thienopyrimidine analogs, which exhibit hydrogen bonding in crystal structures .

Solubility and Stability

The compound is expected to exhibit moderate solubility in polar solvents due to its methoxy group and amide functionalities. It is chemically stable under standard laboratory conditions but may undergo hydrolysis under strongly acidic or basic environments.

Spectroscopic Characteristics

Key spectroscopic features include:

  • Infrared (IR) Spectroscopy: Peaks corresponding to carbonyl (C=O) and imino (-C=N-) groups.

  • Nuclear Magnetic Resonance (NMR): Signals for aromatic protons (phenylethyl group) and aliphatic protons (methoxypropyl chain).
    These properties aid in confirming the compound's structure during synthesis .

Pharmacological Studies

Dipyridopyrimidine derivatives have been widely studied for their potential as:

  • Anticancer agents: Inhibiting specific enzymes involved in cell proliferation.

  • Antiviral compounds: Targeting nucleic acid synthesis pathways.
    The presence of functional groups like imino and carboxamide enhances binding affinity to biological targets .

Molecular Docking Insights

Preliminary molecular docking studies suggest that this compound can interact with proteins involved in DNA replication and repair mechanisms, making it a promising lead for drug development .

Pharmaceutical Research

The compound is being explored for its role in developing treatments for diseases such as cancer, viral infections, and inflammatory disorders due to its unique structural features.

Material Science

Compounds with similar frameworks are also investigated for use in organic electronics due to their conjugated systems.

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